molecular formula C9H10O4 B12650495 4-Oxo-4H-pyran-3-yl isobutyrate CAS No. 94022-34-1

4-Oxo-4H-pyran-3-yl isobutyrate

Cat. No.: B12650495
CAS No.: 94022-34-1
M. Wt: 182.17 g/mol
InChI Key: PVKKITURLYACSF-UHFFFAOYSA-N
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Description

4-Oxo-4H-pyran-3-yl isobutyrate is a chemical compound with the molecular formula C10H12O4 It is known for its unique structure, which includes a pyran ring fused with an isobutyrate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H-pyran-3-yl isobutyrate typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with isobutyric anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the attainment of a high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-pyran-3-yl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed

Scientific Research Applications

4-Oxo-4H-pyran-3-yl isobutyrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-Oxo-4H-pyran-3-yl isobutyrate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H-pyran-3-yl isobutyrate is unique due to its specific combination of a pyran ring and an isobutyrate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

94022-34-1

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(4-oxopyran-3-yl) 2-methylpropanoate

InChI

InChI=1S/C9H10O4/c1-6(2)9(11)13-8-5-12-4-3-7(8)10/h3-6H,1-2H3

InChI Key

PVKKITURLYACSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=COC=CC1=O

Origin of Product

United States

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